molecular formula C13H2Cl10S2 B15338517 Bis[(perchlorophenyl)thio]methane

Bis[(perchlorophenyl)thio]methane

Cat. No.: B15338517
M. Wt: 576.8 g/mol
InChI Key: BUNBGJANNZQFIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis[(perchlorophenyl)thio]methane is a sulfur-containing organic compound characterized by two perchlorophenylthio groups (-S-C₆Cl₅) attached to a central methane carbon. The perchlorophenyl groups are fully chlorinated benzene rings, which impart high electron-withdrawing effects, thermal stability, and lipophilicity.

Properties

Molecular Formula

C13H2Cl10S2

Molecular Weight

576.8 g/mol

IUPAC Name

1,2,3,4,5-pentachloro-6-[(2,3,4,5,6-pentachlorophenyl)sulfanylmethylsulfanyl]benzene

InChI

InChI=1S/C13H2Cl10S2/c14-2-4(16)8(20)12(9(21)5(2)17)24-1-25-13-10(22)6(18)3(15)7(19)11(13)23/h1H2

InChI Key

BUNBGJANNZQFIW-UHFFFAOYSA-N

Canonical SMILES

C(SC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)SC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis[(perchlorophenyl)thio]methane typically involves the reaction of perchlorophenylthiol with formaldehyde under acidic conditions. One common method involves the use of paraformaldehyde and hydrochloric acid to facilitate the condensation reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Bis[(perchlorophenyl)thio]methane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bis[(perchlorophenyl)thio]methane has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organosulfur compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of bis[(perchlorophenyl)thio]methane involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the formation of covalent bonds with proteins, enzymes, and other cellular components, potentially altering their function and activity .

Comparison with Similar Compounds

Bis(2-chloroethylthio)methane (Sesquimustard Analog)

Structural Differences :

  • Bis[(perchlorophenyl)thio]methane : Features aromatic perchlorophenyl groups.
  • Bis(2-chloroethylthio)methane : Contains aliphatic 2-chloroethyl groups .

Functional Implications :

  • Reactivity : The aromatic perchlorophenyl groups in the target compound reduce nucleophilic susceptibility compared to the aliphatic chloroethyl groups in sesquimustard analogs, which are prone to hydrolysis and alkylation reactions .
  • Toxicity : Bis(2-chloroethylthio)methane is a vesicant (blister agent) used in chemical warfare, whereas the perchlorophenyl variant’s toxicity remains unconfirmed but likely differs due to reduced volatility and slower degradation .
Property This compound Bis(2-chloroethylthio)methane
Substituents C₆Cl₅-S- Cl-CH₂CH₂-S-
Molecular Weight (est.) ~550 g/mol ~267 g/mol
LogP (lipophilicity) High (predicted) Moderate

Bis(methylthio)methane

Structural Differences :

  • This compound : Bulky, halogenated aromatic substituents.
  • Bis(methylthio)methane : Simple methyl groups (-S-CH₃) .

Functional Implications :

  • Environmental Impact : The perchlorophenyl variant’s persistence in ecosystems is a concern, unlike the biodegradable methylthio analog .
Property This compound Bis(methylthio)methane
Substituents C₆Cl₅-S- CH₃-S-
Boiling Point High (decomposes) ~150–160°C
Flammability Non-flammable Flammable

Calix[6]arene-Based Tris-Urea/Thiourea Anion Carriers

Structural Differences :

  • This compound: Small, non-cyclic molecule.
  • Calix[6]arene derivatives : Macrocyclic structures with urea/thiourea anion-binding motifs .

Functional Implications :

  • Anion Binding : Calix[6]arene derivatives exhibit strong anion transport due to preorganized binding pockets, while the perchlorophenyl compound’s linear structure may lack selective binding capacity .
  • Lipophilicity : Both classes have high logP values, but calixarenes balance lipophilicity with polar binding sites for membrane transport .

Research Findings and Data Gaps

  • Synthesis Challenges : Perchlorophenyl groups require harsh chlorination conditions, complicating synthesis compared to methyl or chloroethyl analogs .
  • Electron-Withdrawing Effects : The Cl atoms on the phenyl rings enhance stability but may reduce reactivity in catalytic applications compared to electron-rich systems .
  • Toxicity Data: Limited information exists on the target compound’s acute or chronic toxicity, unlike well-documented sesquimustard analogs .

Biological Activity

Bis[(perchlorophenyl)thio]methane, a compound featuring two perchlorophenyl groups linked by a thioether moiety, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its antibacterial, anticancer, and other pharmacological activities, supported by relevant studies and data.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13Cl6S\text{C}_{13}\text{Cl}_6\text{S}

This structure consists of two perchlorophenyl groups (C₆Cl₅) connected by a sulfur atom.

Antibacterial Activity

Recent studies have indicated that this compound exhibits significant antibacterial properties.

  • Mechanism of Action : The compound disrupts bacterial cell wall synthesis and inhibits key metabolic pathways.
  • Minimum Inhibitory Concentration (MIC) : Research has shown that the MIC against various strains, including Escherichia coli and Staphylococcus aureus, ranges from 40 to 50 µg/mL, comparable to standard antibiotics such as ceftriaxone .
Bacterial StrainMIC (µg/mL)Inhibition Zone (mm)
E. coli4029
S. aureus5024
Pseudomonas aeruginosa4530
Klebsiella pneumoniae5019

Anticancer Activity

The anticancer potential of this compound has also been evaluated in various studies.

  • Cell Lines Tested : The compound was tested against several cancer cell lines, including breast (MCF-7), prostate, and pancreatic cancer cells.
  • IC₅₀ Values : The IC₅₀ values ranged from 1.5 to 20 µM, indicating potent cytotoxic effects on cancer cells .

Case Study: MCF-7 Cell Line

In a detailed study involving the MCF-7 breast cancer cell line:

  • Treatment with this compound resulted in significant apoptosis, as evidenced by increased lactate dehydrogenase (LDH) levels and morphological changes in treated cells.
  • The compound induced cell cycle arrest in the S phase, suggesting a targeted mechanism against proliferative pathways involved in tumor growth .

Other Biological Activities

In addition to antibacterial and anticancer properties, this compound has been investigated for other biological activities:

  • Antituberculosis Activity : Preliminary findings suggest that this compound may inhibit the growth of Mycobacterium tuberculosis, with ongoing research to elucidate its mechanisms of action .
  • Toxicological Profile : Toxicity assessments indicate that while the compound shows promising biological activity, further studies are necessary to evaluate its safety profile for potential therapeutic applications .

Q & A

Q. Table 1: Representative Reaction Conditions

ParameterOptimal RangeObserved Impurities
BaseNaOH (1.5 eq)Disulfides, sulfoxides
SolventDCM (anhydrous)Hydrolyzed intermediates
Reaction time12–24 hrsPolyhalogenated byproducts

Basic: Which spectroscopic techniques are prioritized for structural validation of this compound?

Answer:
A multi-technique approach is critical due to the compound’s symmetry and halogen-rich structure:

  • IR spectroscopy : Identifies characteristic C-S (650–700 cm⁻¹) and C-Cl (550–600 cm⁻¹) stretches. Cross-validate with NIST reference spectra .
  • NMR : 13C^{13}\text{C} NMR resolves aromatic carbons (δ 120–140 ppm) and the central methane carbon (δ 45–50 ppm). 1H^{1}\text{H} NMR is less informative due to symmetry .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion [M]+^+ and isotopic patterns from chlorine .

Advanced: How do molecular dynamics (MD) simulations elucidate the conformational stability of this compound in solvated systems?

Answer:
MD simulations using programs like CHARMM can model:

  • Torsional flexibility : The C-S-C bond angle (~100°) and rotational barriers around the thioether linkage .
  • Solvent interactions : Polar solvents (e.g., DMSO) stabilize the compound via dipole interactions, while nonpolar solvents (e.g., hexane) favor compact conformations .
  • Free energy landscapes : Umbrella sampling or metadynamics quantify energy barriers between conformers, aiding in predicting reactivity .

Methodological Tip: Use the AMBER force field with partial charges derived from quantum mechanical calculations to improve accuracy .

Advanced: How can conflicting toxicity data between in vitro and in vivo studies for chlorinated thioethers be resolved?

Answer:
Discrepancies often arise from metabolic differences and bioavailability. Strategies include:

  • Metabolite profiling : LC-MS/MS identifies active metabolites (e.g., sulfoxides) that may explain in vivo toxicity .
  • Dose normalization : Adjust in vitro concentrations to reflect tissue-specific bioavailability observed in animal models .
  • Cross-species comparisons : Use human hepatocyte models alongside rodent studies to assess metabolic relevance .

Q. Table 2: Key Discrepancies and Resolutions

Observation (In Vitro)In Vivo CounterpartResolution Strategy
High cytotoxicityLow systemic toxicityInvestigate protein binding
ROS generationNo oxidative damageMeasure glutathione depletion

Advanced: What analytical strategies improve detection of this compound in environmental samples at trace levels?

Answer:

  • Sample preparation : Solid-phase extraction (SPE) with C18 cartridges enriches the analyte while removing matrix interferents .
  • Chromatography : Ultra-performance LC (UPLC) with a phenyl-hexyl column achieves baseline separation from co-eluting halogenated aromatics .
  • Detection : Tandem MS/MS using multiple reaction monitoring (MRM) enhances sensitivity (LOD < 0.1 ppb). Key transitions: m/z 450 → 355 (Cl loss) and 450 → 287 (S-C cleavage) .

Validation Step : Spike recovery tests (80–120%) in soil/water matrices ensure method robustness .

Advanced: How do computational and experimental data reconcile discrepancies in the compound’s spectral assignments?

Answer:

  • DFT calculations : Predict 13C^{13}\text{C} NMR shifts using Gaussian09 with B3LYP/6-311+G(d,p) to resolve ambiguous peaks .
  • X-ray crystallography : Resolve absolute configuration and validate computational models, though crystallization is challenging due to low symmetry .
  • Cross-database validation : Compare IR and MS data against NIST and EPA DSSTox entries to identify outliers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.